molecular formula C10H15Cl2NO B3095825 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride CAS No. 1269104-92-8

3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride

Cat. No.: B3095825
CAS No.: 1269104-92-8
M. Wt: 236.13
InChI Key: FSIXTFKQYPGUQQ-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride: is a chemical compound with the molecular formula C10H14ClNO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group attached to an amino-propanol backbone, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 4-chlorobenzylamine with 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of chlorobenzyl derivatives on cellular processes. It is also employed in the development of biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties.

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride
  • 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride
  • 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride

Uniqueness: 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, the chlorine atom enhances its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIXTFKQYPGUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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